(4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidin-1-yl)methanone
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or thiol (RSH) in the presence of a base.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Similar structure with an ethyl group instead of a dimethylpiperidino group.
1-Methyl-3-ethyl-4-chloropyrazole-5-carboxylate: Similar structure with an ester group instead of a methanone group.
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18ClN3O/c1-8-5-4-6-9(2)16(8)12(17)11-10(13)7-14-15(11)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
HZFQTTTVNGBUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=NN2C)Cl)C |
Origin of Product |
United States |
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